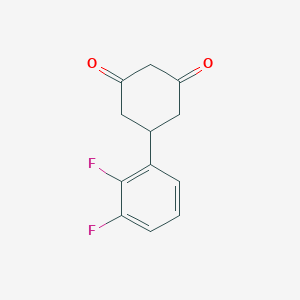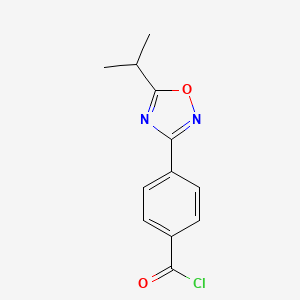
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Overview
Description
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in bacterial, viral, or parasitic infections .
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, which could influence their interaction with biological targets .
Biochemical Pathways
Given the anti-infective activity of related 1,2,4-oxadiazole compounds, it’s plausible that it may interfere with pathways essential for the survival or replication of infectious agents .
Result of Action
Given the anti-infective activity of related 1,2,4-oxadiazole compounds, it’s plausible that it may inhibit the growth or replication of infectious agents .
Biochemical Analysis
Biochemical Properties
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride plays a significant role in biochemical reactions due to its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. For instance, it can interact with serine residues in serine proteases, leading to enzyme inhibition. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity. These interactions make this compound a useful probe for studying enzyme kinetics and protein-ligand interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For example, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of signaling proteins. Additionally, this compound can affect gene expression by modulating transcription factors or epigenetic regulators. These changes can result in altered cellular metabolism, growth, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. The benzoyl chloride group reacts with nucleophilic amino acid residues, such as serine, cysteine, or lysine, in enzymes and proteins. This covalent binding can lead to enzyme inhibition or activation, depending on the target and context. Additionally, the oxadiazole ring can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions collectively influence the compound’s ability to modulate biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it may degrade upon prolonged exposure to light, heat, or moisture. In vitro studies have shown that the compound’s activity can diminish over time, necessitating careful handling and storage. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target enzymes and pathways. At higher doses, toxic or adverse effects can occur, including cellular damage, inflammation, and organ toxicity. Threshold effects have been observed, where a specific dosage range elicits a significant biological response, while doses outside this range may be less effective or more harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation with sulfate or glucuronide. These metabolic transformations can influence the compound’s bioavailability, activity, and excretion. Additionally, the oxadiazole ring may undergo oxidative dehydrogenation or hydrolytic opening, further contributing to its metabolic fate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its binding partners and targeting signals. Post-translational modifications, such as phosphorylation or ubiquitination, may also affect its localization and activity. These factors collectively determine the compound’s functional role within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride typically involves the reaction of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Formed from hydrolysis.
Benzyl Alcohol Derivative: Formed from reduction.
Scientific Research Applications
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial and viral infections.
Materials Science: It can be used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets, such as enzymes and receptors.
Industrial Chemistry: It can be employed in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
- 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
- 4-(5-Propyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Uniqueness
4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with biological targets. The isopropyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific enzymes or receptors. Additionally, the oxadiazole ring enhances the compound’s stability and bioisosteric properties, making it a valuable scaffold in drug design and development.
Properties
IUPAC Name |
4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7(2)12-14-11(15-17-12)9-5-3-8(4-6-9)10(13)16/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBKMAOORTXWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


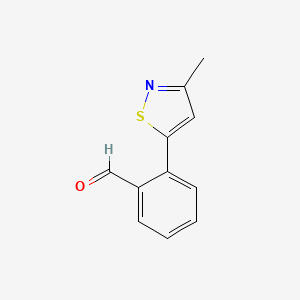
![6-Methyl-2-trifluoromethyl-thiazolo[3,2-b][1,2,4]triazole-5-carbonyl chloride](/img/structure/B1407018.png)
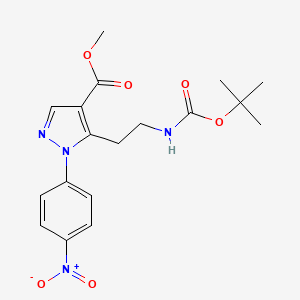

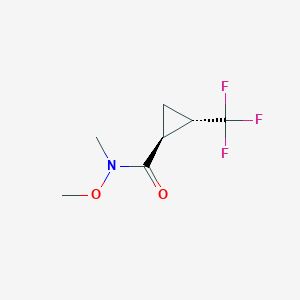
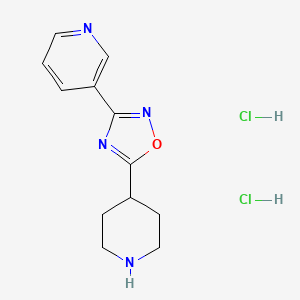
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate](/img/structure/B1407027.png)
![Ethyl 5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B1407029.png)
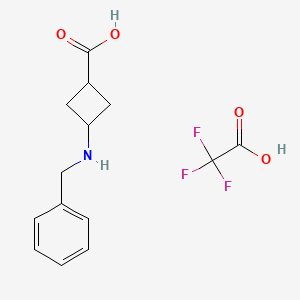
![Ethyl 1-[cyano-(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B1407033.png)


![4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid](/img/structure/B1407039.png)
